tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C22H28OSi. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and two phenyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chlorodimethyl)silane with cyclopent-1-en-1-ol in the presence of a base such as imidazole. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is often purified through distillation or chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silanes with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like imidazole, organic solvents like methylene chloride.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Functionalized silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane involves its ability to form stable silicon-carbon bonds. The compound can interact with various molecular targets through its silicon atom, which can form bonds with oxygen, nitrogen, and carbon atoms. These interactions can lead to the formation of stable complexes and intermediates that are useful in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[(cyclopent-3-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-2-en-1-yl)oxy]diphenylsilane
- tert-Butyl[(cyclopent-4-en-1-yl)oxy]diphenylsilane
Uniqueness
tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group and the cyclopentene ring enhances its steric hindrance, making it less prone to unwanted side reactions .
Eigenschaften
CAS-Nummer |
90036-86-5 |
---|---|
Molekularformel |
C21H26OSi |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
tert-butyl-(cyclopenten-1-yloxy)-diphenylsilane |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-9,12,14-17H,10-11,13H2,1-3H3 |
InChI-Schlüssel |
LEHKYYNAZBXWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.